1-(Allyloxycarbonyl)benzotriazole

Description

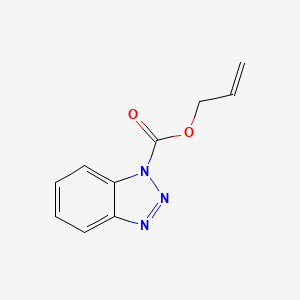

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O2 |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

prop-2-enyl benzotriazole-1-carboxylate |

InChI |

InChI=1S/C10H9N3O2/c1-2-7-15-10(14)13-9-6-4-3-5-8(9)11-12-13/h2-6H,1,7H2 |

InChI Key |

YOLMTYMZZHLITG-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)N1C2=CC=CC=C2N=N1 |

Origin of Product |

United States |

Contextual Significance of Benzotriazole Activated Reagents in Chemical Transformations

Benzotriazole (B28993) and its derivatives are versatile compounds in organic synthesis, serving as auxiliaries, intermediates, and activating groups. ijariie.com Their utility stems from the ability of the benzotriazole moiety to act as a good leaving group, facilitating a variety of chemical transformations. lupinepublishers.comnih.gov This characteristic is leveraged in acylation, aroylation, and substitution reactions. lupinepublishers.com

First reported as a synthetic auxiliary in 1980, benzotriazole has since been employed in the construction of complex heterocyclic compounds. lupinepublishers.com Its acidic (pKa 8.2) and weak basic (pKa < 0) properties, coupled with its electron-donating and -attracting capabilities, contribute to its wide range of applications. lupinepublishers.comwikipedia.org N-acylbenzotriazoles, for instance, are stable and effective acylating agents used in peptide chemistry, offering advantages over traditional acid chlorides. lupinepublishers.com They can react with unprotected amino acids in aqueous acetonitrile (B52724) to produce enantiopure dipeptides in good yields. lupinepublishers.com

The benzotriazole unit can be readily introduced into molecules and subsequently function as an efficient leaving group. lupinepublishers.comnih.gov This has been demonstrated in the synthesis of peptides, where the carboxylic group of a dipeptide is activated by benzotriazole to facilitate the formation of a tripeptide. lupinepublishers.com Furthermore, polymer-supported benzotriazoles have been developed as catalysts and leaving groups in solid-phase synthesis. nih.govacs.orgacs.org

Evolution of Protecting Group Strategies in Multistep Organic Synthesis

The synthesis of complex molecules often necessitates the use of protecting groups to temporarily mask reactive functional groups and prevent unwanted side reactions. bham.ac.ukorganic-chemistry.org The development of effective protecting group strategies has been a cornerstone of modern organic synthesis, particularly in fields like peptide and oligosaccharide synthesis. bham.ac.ukwikipedia.org

The concept of protecting groups has a long history, with early examples including the use of the carbobenzoxy (Cbz) group in peptide synthesis, introduced by Bergmann and Zervas in 1932. nih.gov A significant leap forward was the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield, which relied on the use of protecting groups like the tert-butyloxycarbonyl (Boc) group. nih.govpeptide.com

A crucial advancement in this area has been the concept of orthogonal protection . This strategy allows for the selective removal of one protecting group in the presence of others within the same molecule, using different reaction conditions. bham.ac.ukwikipedia.org This enables the sequential modification of different parts of a complex molecule. For example, in peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, can be used in conjunction with acid-labile side-chain protecting groups. wikipedia.orgnih.gov

The ideal protecting group should be easy to introduce and remove in high yields, stable to the reaction conditions of subsequent steps, and should not introduce additional stereogenic centers. bham.ac.uk The evolution of protecting group chemistry continues, with the development of novel groups that can be removed under increasingly mild and specific conditions, such as photocleavable and electrochemically removable groups. numberanalytics.com

Positioning of the Allyloxycarbonyl Alloc Group in Orthogonal Protection Methodologies

Synthetic Pathways to 1-(Allyloxycarbonyl)benzotriazole

The preparation of this compound and its activated derivatives involves specific reactions designed to link the benzotriazole (B28993) moiety with an allyloxycarbonyl group.

Formation from 1H-Benzotriazole and Allyl Chloroformate Derivatives

The primary and most direct route to this compound involves the reaction of 1H-Benzotriazole with allyl chloroformate. This reaction is a type of N-acylation where the nitrogen atom of the benzotriazole ring attacks the carbonyl carbon of the allyl chloroformate, leading to the displacement of the chloride ion. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct.

Stable Alloc-benzotriazoles can be synthesized and subsequently reacted with various nucleophiles, such as amino acids, in the presence of a base like triethylamine (B128534). researchgate.net This highlights the role of this compound as a valuable reagent for introducing the Alloc protecting group. researchgate.net

Alternative Synthetic Routes to Activated Allyloxycarbonyl Benzotriazoles

Alternative methods for the synthesis of N-acylbenzotriazoles, which can be adapted for the allyloxycarbonyl derivative, have been explored to improve efficiency and yield. One such method involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) as a condensing agent for the reaction between carboxylic acids and 1H-benzotriazole in an aqueous medium. researchgate.net This approach is noted for being operationally simple and economical. researchgate.net Another strategy employs the combination of 2,2′-dipyridyl disulfide and triphenylphosphine (B44618) (PPh₃) to facilitate the conversion of carboxylic acids into N-acylbenzotriazoles under mild, base-free conditions. organic-chemistry.org

Furthermore, N-acylbenzotriazoles can be prepared from aldehydes using N-chlorobenzotriazole in the presence of a radical initiator like AIBN (2,2'-azobisisobutyronitrile). researchgate.net This method provides a direct route from an aldehyde to the corresponding acylating agent. researchgate.net The use of ultrasound irradiation has also been shown to accelerate the synthesis of both 1H-benzotriazoles and 1-acylbenzotriazoles, offering good yields in shorter reaction times. unifesp.br

Precursor Chemistry: Methodologies for 1H-Benzotriazole Synthesis

The synthesis of the core benzotriazole scaffold is a critical first step in the production of this compound.

Classical and Modern Approaches to the Benzotriazole Scaffold

The classical and most common method for synthesizing 1H-Benzotriazole is the diazotization of o-phenylenediamine (B120857) with sodium nitrite (B80452) in the presence of an acid, typically acetic acid or a mineral acid, followed by intramolecular cyclization. guidechem.comijariie.comchemicalbook.comorgsyn.orgslideshare.net The reaction proceeds by forming a diazonium salt from one of the amino groups, which then cyclizes onto the other amino group to form the triazole ring. ijariie.comgsconlinepress.com The crude product is often purified by recrystallization or distillation under reduced pressure. guidechem.comorgsyn.org Variations of this method include adjusting the reaction temperature and the order of reagent addition to optimize the yield. guidechem.comorgsyn.org

Modern synthetic approaches offer alternatives to the classical method. One such route involves the [3+2] cycloaddition of azides to benzynes, providing a rapid and mild entry to substituted benzotriazoles. organic-chemistry.org Another innovative method is the reaction of 1,3-dihydrobenzimidazol-2-one with sodium nitrite and water at high temperatures and pressures to yield 1-sodium benzotriazole, which is then acidified to give 1H-benzotriazole. chemicalbook.com Palladium-catalyzed reactions, such as the C-H activation of aryl triazene (B1217601) compounds followed by intramolecular amination, have also been developed for the synthesis of 1-aryl-1H-benzotriazoles. organic-chemistry.org

Regioselective Functionalization of Benzotriazole in N1/N2 Positions

Benzotriazole exists as a mixture of two tautomers, the 1H- and 2H-forms, with the 1H-tautomer being predominant. chemicalbook.com The presence of two reactive nitrogen atoms (N1 and N2) presents a challenge in achieving regioselective functionalization.

Alkylation of 1H-benzotriazole with alkyl halides in the presence of a base like sodium hydroxide (B78521) or sodium ethoxide typically yields the 1-alkylbenzotriazole as the major product, along with the 2-alkylbenzotriazole as a minor product. ijariie.comchemicalbook.com However, controlling the regioselectivity is crucial for specific applications.

Recent research has focused on developing catalytic systems to control the site of functionalization. For instance, rhodium-catalyzed allylation of benzotriazoles with allenes has been shown to be highly regioselective, with the choice of ligand on the rhodium center determining whether N1 or N2 allylation occurs. nih.gov Similarly, metalloporphyrin catalysts have been employed for the regioselective N-alkylation of benzotriazole with α-diazoacetates, where an Ir(III) porphyrin promotes N2-alkylation and an Fe(III) porphyrin favors N1-alkylation. nih.govresearchgate.net An organoselenium-catalyzed aza-Wacker reaction of alkenes with benzotriazoles also provides selective access to N1- and N2-olefinated derivatives. rsc.org

Structural Elucidation and Characterization (General Methodologies)

The characterization of this compound and related benzotriazole derivatives relies on a combination of spectroscopic and analytical techniques to confirm their structure and purity.

Commonly employed methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the chemical structure. gsconlinepress.comslideshare.netacs.orgmdpi.com For instance, in the characterization of (1H-Benzo[d] guidechem.comijariie.comchemicalbook.comtriazol-1-yl)(phenyl)methanone, the ¹H NMR spectrum shows distinct signals for the aromatic protons, and the ¹³C NMR spectrum confirms the presence of the carbonyl carbon and other carbon atoms in the molecule. acs.org Two-dimensional NMR techniques like gHMQC and gHMBC can provide further structural details, especially for complex derivatives. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. gsconlinepress.comslideshare.netnih.gov For example, the C=O stretching frequency in N-acylbenzotriazoles is a characteristic absorption. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the synthesized compounds. slideshare.netacs.orgnih.govresearchgate.net

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the empirical formula. slideshare.netmdpi.com

Melting Point: The melting point is a useful indicator of the purity of the synthesized compound. guidechem.comorgsyn.orgacs.org

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure. researchgate.net

These characterization methods are essential for verifying the successful synthesis and purity of this compound and for studying its reactivity and applications in organic synthesis. gsconlinepress.comslideshare.net

Spectroscopic Analysis in Compound Verification

Spectroscopic methods are indispensable for the initial confirmation of the molecular structure of this compound, also known as Allyl 1-benzotriazolyl carbonate. Techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) each provide unique and complementary information about the compound's functional groups and atomic connectivity.

While detailed spectral data is not extensively published in readily available literature, commercial and chemical catalog data confirm the compound's identity through established spectroscopic methods. scribd.com For instance, historical catalog data for the compound references the existence of both FT-NMR and FT-IR spectra used for its characterization. scribd.com The compound is noted to have a melting point in the range of 110-113 °C. scribd.com

Based on its known structure, the expected spectroscopic features would include:

FT-IR Spectroscopy: Characteristic absorption bands would be anticipated for the carbonyl group (C=O) of the carbonate, the C-O single bonds, the carbon-carbon double bond (C=C) of the allyl group, and the aromatic C-H and C=C bonds of the benzotriazole ring system.

NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzotriazole ring and the protons of the allyl group. The ¹³C NMR would similarly display unique resonances for the carbons in the benzotriazole ring, the carbonyl carbon, and the carbons of the allyl moiety.

Mass Spectrometry: This technique would be used to determine the molecular weight of the compound, confirming its elemental composition. The molecular formula C10H9N3O2 corresponds to a formula weight of 219.20 g/mol . scribd.com

Table 1: Physical and Spectroscopic Verification Data for this compound

| Property | Data / Method | Reference |

| Synonym | Allyl 1-benzotriazolyl carbonate | google.com |

| Molecular Formula | C₁₀H₉N₃O₂ | scribd.com |

| Formula Weight | 219.20 g/mol | scribd.com |

| Melting Point | 110-113 °C | scribd.com |

| Structural Verification | FT-NMR, FT-IR | scribd.com |

Crystallographic Studies for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and how it packs within a crystal lattice.

As of now, a specific, publicly available crystal structure determination for this compound has not been identified in the surveyed literature. However, crystallographic studies on closely related benzotriazole derivatives are well-documented and provide significant insight into the expected structural features of this family of compounds. These studies consistently show that the benzotriazole ring system is essentially planar. The substituent at the N1 position often has a significant dihedral angle with respect to this plane.

For illustrative purposes, the crystallographic data for several analogous N-substituted benzotriazole compounds are presented below. These examples demonstrate the type of structural information obtained from such analyses, including the crystal system, space group, and key unit cell parameters. For instance, in the molecule of 2-(1H-Benzotriazol-1-yl)-1-(4-bromo-benzoyl)ethyl 4-methyl-benzoate, the benzotriazole mean plane forms a dihedral angle of 1.26 (1)° with the tolyl ring and 87.39 (1)° with the bromophenyl ring. Similarly, the benzotriazole ring system in 1-Benzyl-1H-benzotriazole is essentially planar and forms a dihedral angle of 75.08 (8)° with the phenyl ring.

Table 2: Comparative Crystallographic Data of Related N-Substituted Benzotriazole Derivatives Note: This table presents data for analogous compounds to illustrate typical structural findings, as specific data for this compound is not available.

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 1-Benzyl-1H-benzotriazole | Monoclinic | P2₁/c | 11.5734 (10) | 5.9705 (4) | 16.1202 (14) | 106.490 (4) | |

| 2-(1H-Benzotriazol-1-yl)-1-(3-methylbenzoyl)ethyl benzoate | Monoclinic | P2₁/c | 10.1095 (5) | 9.3849 (4) | 20.7091 (10) | 99.061 (4) | |

| 2-(1H-Benzotriazol-1-yl)-1-(4-bromo-benzoyl)ethyl 4-methyl-benzoate | Triclinic | P-1 | 8.3976 (17) | 9.907 (2) | 13.061 (3) | 71.07 (3) |

Role of the Benzotriazole Moiety as an Activating and Leaving Group

The benzotriazole (Bt) group plays a crucial role in the reactivity of this compound, serving as both an activating group and an effective leaving group. lupinepublishers.comnih.gov This dual functionality is central to its utility in organic synthesis.

Electrophilicity Enhancement of the Carbonyl Carbon

The benzotriazole moiety significantly enhances the electrophilicity of the adjacent carbonyl carbon. This activation is attributed to the electron-withdrawing nature of the triazole ring system. lupinepublishers.com The presence of three nitrogen atoms in the heterocyclic ring creates a strong inductive effect, pulling electron density away from the carbonyl group. This polarization of the carbonyl bond makes the carbon atom more susceptible to attack by nucleophiles. N-acylbenzotriazoles are recognized as superior acylating agents compared to traditional acid chlorides, highlighting the activating power of the benzotriazole group. lupinepublishers.com

Facilitation of Nucleophilic Acyl Substitution Reactions

The benzotriazole unit is an excellent leaving group, a property that facilitates nucleophilic acyl substitution reactions. lupinepublishers.comnih.gov The stability of the resulting benzotriazole anion (Bt⁻) is a primary reason for its effectiveness as a leaving group. The negative charge on the departing benzotriazole is delocalized over the aromatic system and the three nitrogen atoms, which stabilizes the anion.

The general mechanism for nucleophilic acyl substitution involving an N-acylbenzotriazole proceeds through a two-step process involving a tetrahedral intermediate. libretexts.org The initial attack of a nucleophile on the activated carbonyl carbon forms a transient tetrahedral intermediate. libretexts.org Subsequently, this intermediate collapses, and the carbon-oxygen double bond is reformed, leading to the expulsion of the stable benzotriazole anion. libretexts.org This process is highly efficient and is utilized in various synthetic applications, including peptide synthesis where the carboxylic group of a dipeptide can be activated by benzotriazole. lupinepublishers.com

The reactivity of triazole-ester reagents, such as those derived from 1-hydroxybenzotriazole (B26582) (HOBt), has been shown to be higher than that of N-hydroxysuccinimide (NHS) ester reagents. nih.govresearchgate.net Density functional theory (DFT) calculations have indicated a lower transition state barrier for the reaction of triazole-esters with a primary amine model system compared to NHS-esters, which is consistent with experimental observations of enhanced reactivity. nih.gov

Catalytic Activation and Deactivation Mechanisms

The allyloxycarbonyl group in this compound allows for its participation in transition metal-catalyzed reactions, most notably those involving palladium.

Palladium(0)-Mediated π-Allyl Complex Formation

The allyl group of this compound is susceptible to reaction with palladium(0) complexes to form a π-allyl palladium intermediate. nih.govyoutube.com This process is a cornerstone of many palladium-catalyzed allylic substitution reactions. The catalytic cycle typically begins with the coordination of the palladium(0) species to the double bond of the allyl group. nih.gov This is followed by an oxidative addition step where the palladium inserts into the carbon-oxygen bond of the allyloxycarbonyl moiety, displacing the benzotriazole-carboxylate leaving group and forming a cationic (π-allyl)palladium(II) complex. nih.govrsc.org

This π-allyl palladium complex is electrophilic and can be attacked by a wide range of nucleophiles. diva-portal.org The subsequent nucleophilic attack, which can occur either on the metal (inner-sphere) or directly on the allyl group (outer-sphere), leads to the formation of the allylated product and regenerates the palladium(0) catalyst, thus completing the catalytic cycle. nih.gov

Ligand and Solvent Effects on Catalytic Cycles

The efficiency and selectivity of palladium-catalyzed reactions involving this compound are significantly influenced by the choice of ligands and solvents. nih.govrsc.org Ligands, typically phosphines or N-heterocyclic carbenes, coordinate to the palladium center and modulate its electronic and steric properties. rsc.orgyoutube.com The nature of the ligand can affect the rate of the reaction, the stability of the catalytic intermediates, and the regio- and stereoselectivity of the nucleophilic attack on the π-allyl complex. nih.govrsc.org For instance, the use of chiral ligands can induce enantioselectivity in the reaction, leading to the formation of chiral products. rsc.org

The solvent also plays a critical role in the catalytic cycle. nih.gov The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the catalyst, the rate of the reaction, and the stability of charged intermediates such as the cationic π-allyl palladium complex. For example, the use of basic amide solvents like N,N-dimethylformamide has been shown to be effective in the preparation of π-allyl palladium complexes. google.com Furthermore, the development of water-based micellar catalysis for palladium-catalyzed reactions represents a move towards more sustainable chemical processes. youtube.com

Stereochemical Implications in Reactions Involving the Compound

The stereochemical outcome of reactions involving this compound is a critical aspect, particularly when chiral centers are involved. In the context of peptide synthesis, the use of benzotriazole-activated amino acids has been shown to proceed with a high degree of stereochemical retention. lupinepublishers.com Specifically, benzotriazole-assisted peptide synthesis has been utilized to create tripeptides and even heptapeptides in solution phase without any detectable loss of the absolute configuration of the amino acid residues. lupinepublishers.com This preservation of stereochemistry is crucial for the biological activity of the resulting peptides.

Advanced Applications of 1 Allyloxycarbonyl Benzotriazole in Organic Synthesis

Introduction of the Allyloxycarbonyl (Alloc) Protecting Group

In the realm of multi-step organic synthesis, particularly in peptide and carbohydrate chemistry, the use of protecting groups is a fundamental strategy to temporarily mask a reactive functional group, thereby enabling selective transformations elsewhere in the molecule. The allyloxycarbonyl (Alloc) group is a carbamate-based protecting group valued for its unique deprotection conditions, which grant it orthogonality to many other common protecting groups. total-synthesis.com Unlike the acid-labile tert-butoxycarbonyl (Boc) group or the base-labile fluoren-9-ylmethoxycarbonyl (Fmoc) group, the Alloc group is cleaved under mild, neutral conditions using a palladium(0) catalyst. total-synthesis.comhighfine.com This distinct reactivity profile makes it an essential tool in complex synthetic strategies requiring sequential, selective deprotection steps. The reagent 1-(Allyloxycarbonyl)benzotriazole has been developed as a stable, crystalline solid for the efficient introduction of the Alloc group.

N-Protection of Amines and Amino Acids

This compound serves as an effective reagent for the N-protection of primary and secondary amines, most notably amino acids. The benzotriazole (B28993) moiety acts as a good leaving group, facilitating the acylation of the nucleophilic amino group. Research has demonstrated that stable, crystalline N-(allyloxycarbonyl)benzotriazole can be prepared by the reaction of allyl chloroformate with benzotriazole in the presence of triethylamine (B128534). This reagent reacts with various amino acids in acetonitrile-water mixtures at room temperature to afford the corresponding N-Alloc-protected amino acids in very good yields. A significant advantage of this method is the high purity of the products, which are typically free from the dipeptide and tripeptide impurities that can arise when using more reactive acylating agents like chloroformates.

The protection of several amino acids using N-(allyloxycarbonyl)benzotriazole has been reported with high efficiency. The table below summarizes the yields for the synthesis of various N-Alloc-amino acids.

| Amino Acid | Product | Yield (%) |

| L-Alanine | Alloc-Ala-OH | 92 |

| L-Phenylalanine | Alloc-Phe-OH | 94 |

| L-Leucine | Alloc-Leu-OH | 90 |

| L-Valine | Alloc-Val-OH | 89 |

| L-Proline | Alloc-Pro-OH | 93 |

| L-Serine | Alloc-Ser-OH | 85 |

| L-Glutamic acid | Alloc-Glu-OH | 88 |

| Glycylglycine | Alloc-Gly-Gly-OH | 90 |

This table is generated based on data reported in synthetic chemistry literature.

The selective protection of different amine functionalities within the same molecule is a common challenge in organic synthesis. Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, allowing them to react preferentially with acylating agents. While specific comparative studies on the selectivity of this compound for primary versus secondary amines are not extensively detailed, the fundamental principles of chemical reactivity suggest a high degree of selectivity. Reagents with moderate reactivity, such as N-acylbenzotriazoles, are well-suited for such differentiations. For instance, weakly active benzyloxycarbonyl (Cbz) activated esters are known to protect primary amines more readily than secondary amines. highfine.com This principle suggests that this compound would preferentially acylate a primary amine in the presence of a secondary amine, a feature that is highly valuable in the synthesis of complex polyamines.

A key advantage of the Alloc group is its stability under both acidic and basic conditions that are typically used to remove other protecting groups. highfine.com For example, the Boc group is removed with strong acids like trifluoroacetic acid, while the Fmoc group is cleaved by bases such as piperidine. highfine.com The Alloc group is resistant to these conditions. nih.gov This chemical stability allows for an orthogonal protection strategy, where the Alloc group can be selectively removed in the presence of Boc, Fmoc, and other acid- or base-sensitive groups. The deprotection of the Alloc group is achieved through palladium(0)-catalyzed allylic cleavage, often with a scavenger like phenylsilane (B129415) or morpholine (B109124) to trap the allyl cation. total-synthesis.com This compatibility is crucial in solid-phase peptide synthesis (SPPS) and the synthesis of complex natural products, where multiple protecting groups are employed and must be removed in a specific sequence without affecting others. nih.gov The use of this compound to install the Alloc group thus provides access to a protective scheme that is compatible with a wide range of functional groups sensitive to acids and bases.

O-Protection of Alcohols and Carbohydrates

While the Alloc group is widely used for the protection of amines, a review of the scientific literature indicates that its application for the protection of hydroxyl groups in alcohols and carbohydrates is less common. rsc.org Specifically, there are no detailed research findings on the use of this compound for the O-protection of alcohols or carbohydrates.

The literature reviewed does not provide specific examples or methods for the selective esterification of hydroxyl groups using this compound.

While this compound has been mentioned in the context of N-glycan synthesis, its role was for the N-protection of an asparagine residue, not for the O-protection of the carbohydrate moieties themselves. researchgate.net There is no available evidence of this compound being directly applied as a reagent for protecting hydroxyl groups on carbohydrates to influence or direct glycosylation reactions.

S-Protection of Thiols, including Cysteine Residues

The allyloxycarbonyl (Alloc) group serves as an effective protecting group for the thiol functionality of cysteine residues in peptide synthesis. researchgate.netrsc.org The protection is achieved by reacting the thiol group with an appropriate reagent like this compound. This strategy is valuable in the complex synthesis of peptides and proteins where multiple reactive side chains must be managed. rsc.org The Alloc group is particularly useful for its unique deprotection conditions, which are orthogonal to many other commonly used protecting groups. researchgate.net While effective, some challenges associated with the use of the Alloc group for cysteine protection, such as its lability to bases like piperidine, have been noted, which can limit its suitability in certain synthetic strategies. researchgate.net An alternative, the allyloxycarbonylaminomethyl (Allocam) group, was later developed to offer improved stability and has been used in the synthesis of complex peptides like conotoxins. researchgate.net

Deprotection Strategies for the Allyloxycarbonyl Group

The removal of the Alloc group is most effectively achieved under mild conditions using a palladium(0)-catalyzed reaction, which preserves the integrity of sensitive functional groups elsewhere in the molecule. acsgcipr.org This method is a cornerstone of the Alloc group's utility in modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).

Palladium(0)-Catalyzed Allylic Cleavage

The deprotection of the Alloc group proceeds via a palladium(0)-catalyzed process, often described by the Tsuji-Trost allylation mechanism. wpmucdn.com The reaction involves three main steps:

Coordination: The palladium(0) catalyst, typically in a Pd⁰L₂ form, coordinates with the double bond of the allyl group. wpmucdn.com

Oxidative Addition: The catalyst then performs an oxidative addition, displacing the protected amine or thiol and forming a π-allyl palladium(II) complex. acsgcipr.orgwpmucdn.com

Nucleophilic Attack: A nucleophilic scavenger attacks the π-allyl complex, regenerating the palladium(0) catalyst and yielding the deprotected functional group. wpmucdn.com

This catalytic cycle allows for the removal of the Alloc group under very mild and selective conditions. acsgcipr.org

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is a widely used and preferred catalyst for the removal of the Alloc group. google.com The efficiency of the deprotection reaction can be influenced by the catalyst loading and the reaction environment. Research has shown that catalyst amounts can range from 0.01 to 0.1 moles per mole of the substrate. google.com

Studies have also explored the robustness of Pd(PPh₃)₄. Experiments conducted at room temperature under atmospheric conditions, without the need for an inert argon atmosphere, have demonstrated successful and complete Alloc removal. biotage.com This suggests that the catalyst is tolerant to extended atmospheric exposure for a single deprotection reaction, which simplifies the experimental setup significantly. biotage.com

| Catalyst System Component | Recommended Conditions/Observations | Source(s) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | google.com |

| Catalyst Loading | 0.01 to 0.1 mole equivalents per mole of substrate | google.com |

| Atmosphere | Reaction proceeds effectively under atmospheric conditions | biotage.com |

| Additional Ligand | Use of free triphenylphosphine (B44618) (1.5 to 5 moles per mole of catalyst) can be beneficial | google.com |

The role of the nucleophilic scavenger is to trap the allyl group from the π-allyl palladium complex, thereby driving the catalytic cycle forward. wpmucdn.com A variety of scavengers have been employed, and the choice can significantly impact the reaction's efficiency and outcome. Common scavengers include amines like morpholine, hydride donors such as phenylsilane (PhSiH₃), and other nucleophiles. researchgate.netresearchgate.net

For the deprotection of secondary amines, dimethylamine (B145610) borane (B79455) complex (Me₂NH·BH₃) has been shown to be a superior scavenger compared to morpholine or phenylsilane, leading to quantitative removal of the Alloc group without undesirable side reactions like re-alkylation. researchgate.net Phenylsilane is another effective scavenger that functions as a hydride donor. researchgate.net In some protocols, a combination of reagents is used, such as a mixture of chloroform, acetic acid, and N-methylmorpholine (NMM).

| Scavenger | Efficacy/Application Notes | Source(s) |

| Phenylsilane (PhSiH₃) | Effective scavenger acting as a hydride donor. researchgate.net | researchgate.net |

| Morpholine | Commonly used, but found to be inferior to other options for secondary amines. researchgate.net | researchgate.net |

| Dimethylamine borane (Me₂NH·BH₃) | Highly effective for secondary amines, providing quantitative removal. researchgate.net | researchgate.net |

| N-Methylmorpholine (NMM) | Used in combination with acetic acid and chloroform. |

Orthogonality with Other Common Protecting Groups (e.g., Boc, Fmoc, Cbz)

A significant advantage of the Alloc protecting group is its orthogonality with other widely used amine protecting groups in peptide synthesis, such as Boc, Fmoc, and Cbz. uniurb.itbiosynth.com Orthogonal protecting groups can be selectively removed in any order without affecting each other. uniurb.itfiveable.me

The Alloc group is stable under the acidic conditions (e.g., trifluoroacetic acid, TFA) used to remove tert-butoxycarbonyl (Boc) groups and the basic conditions (e.g., piperidine) used to cleave 9-fluorenylmethoxycarbonyl (Fmoc) groups. biosynth.comhighfine.com Furthermore, it is resistant to the hydrogenolysis conditions typically used to remove the benzyloxycarbonyl (Cbz) group. biosynth.comhighfine.com This three-way orthogonality allows for complex synthetic strategies, including the synthesis of branched or cyclic peptides where different parts of the molecule need to be deprotected at different stages. wpmucdn.com

| Protecting Group | Removal Condition | Stability of Alloc Group | Source(s) |

| Boc | Strong Acid (e.g., TFA) | Stable | biosynth.comhighfine.com |

| Fmoc | Base (e.g., Piperidine) | Stable | biosynth.comhighfine.com |

| Cbz | Catalytic Hydrogenolysis | Stable | biosynth.comhighfine.com |

| Alloc | Pd(0) + Scavenger | - | biosynth.comhighfine.com |

Carbonyl Activation and Coupling Chemistry

Beyond its role in protecting groups, the benzotriazole moiety in this compound makes it an effective carbonyl-activating agent. Acylbenzotriazoles, the class of compounds to which it belongs, are utilized in the synthesis of peptide constructs. ethernet.edu.et The benzotriazole group functions as an excellent leaving group, activating the adjacent carbonyl for nucleophilic attack. Carboxylic acid esters of benzotriazole are known to react efficiently with various nucleophiles. beilstein-journals.org

This reactivity allows this compound to be used not just for introducing the Alloc protecting group but also potentially in coupling reactions. The activation of the carbonyl group facilitates the formation of amide or ester bonds. In recent years, benzotriazole and its derivatives have been explored as ligands and synthetic auxiliaries in a variety of metal-catalyzed coupling reactions, highlighting the versatile chemical nature of the benzotriazole heterocycle in modern organic synthesis. rsc.org

Amide Formation (Primary, Secondary, Tertiary Amides)

This compound serves as an efficient reagent for the formation of amides, or more specifically carbamates, by reacting with primary, secondary, and tertiary amines. This transformation involves the transfer of the allyloxycarbonyl group from the benzotriazole moiety to the amine nucleophile. The benzotriazole group acts as an excellent leaving group, facilitating the acylation of the amine.

The use of N-acylbenzotriazoles, a class of compounds to which this compound belongs, is characterized by the ability to perform acylations under mild and neutral conditions. organic-chemistry.orgiris-biotech.de This is a significant advantage over traditional methods that often require harsh reagents such as acid chlorides or chloroformates, which can be incompatible with sensitive functional groups present in the substrate. The reaction of this compound with amines typically proceeds at room temperature and does not require the addition of a strong acid or base, thus preserving the integrity of acid- or base-labile functionalities within the molecule. organic-chemistry.org This mildness allows for a broad substrate scope, including complex and polyfunctional molecules. organic-chemistry.org

The general reaction for the formation of an Alloc-protected amine (a carbamate, which is a type of amide) is depicted below:

Reaction Scheme for Alloc Protection of an Amine

| Reactant 1 | Reactant 2 | Product | Byproduct |

| This compound | Primary/Secondary Amine (R-NH₂) | Alloc-protected Amine (R-NH-Alloc) | Benzotriazole |

This reaction is particularly useful in the synthesis of peptides and other molecules where the temporary protection of an amine group is necessary.

In the realm of solid-phase synthesis, particularly in solid-phase peptide synthesis (SPPS), benzotriazole-based reagents are widely employed for amide bond formation. nih.govnih.gov While direct applications of this compound in coupling amino acids on a solid support are less common than traditional coupling reagents, its role as a protecting group transfer agent is crucial. The allyloxycarbonyl (Alloc) group is an important orthogonal protecting group in Fmoc-based SPPS. hongtide.com Orthogonality means that the Alloc group can be selectively removed without affecting other protecting groups on the peptide chain, such as the acid-labile side-chain protecting groups (e.g., t-Bu) or the base-labile Fmoc group. hongtide.com

The Alloc group is typically removed using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger. hongtide.com This selective deprotection allows for further modifications at the liberated amine, such as side-chain cyclization or branching of the peptide. nih.gov Therefore, this compound is instrumental in the preparation of Alloc-protected amino acids, which are then utilized as building blocks in SPPS.

Esterification Reactions

Benzotriazole derivatives are effective activating agents for carboxylic acids, facilitating their conversion into esters. This activation strategy can be applied to promote esterification reactions under mild conditions.

Carboxylic acids can be activated by reacting them with benzotriazole-based coupling agents to form activated benzotriazole esters. nih.govresearchgate.net These activated esters are highly reactive towards nucleophiles, including alcohols, leading to the formation of the corresponding esters. While this compound itself is not directly used for the esterification of a separate carboxylic acid, the underlying principle of benzotriazole-mediated activation is a cornerstone of modern ester synthesis. The benzotriazole moiety enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. This methodology is particularly advantageous for the esterification of sterically hindered alcohols. researchgate.net

A general representation of ester formation via a benzotriazole-activated carboxylic acid is shown below:

General Scheme for Benzotriazole-Mediated Esterification

| Step 1: Activation | Carboxylic Acid + Activating Agent → Activated Ester |

| Step 2: Esterification | Activated Ester + Alcohol → Ester + Byproduct |

An important application stemming from the formation of activated benzotriazole esters is the reduction of carboxylic acids to their corresponding primary alcohols. organic-chemistry.orgresearchgate.netresearchgate.net This two-step, one-pot procedure involves the in situ formation of a benzotriazole ester from a carboxylic acid, followed by its reduction with a mild reducing agent like sodium borohydride. organic-chemistry.org This method offers a significant advantage over the direct reduction of carboxylic acids, which often requires harsh reducing agents like lithium aluminum hydride that are incompatible with many functional groups.

The activation of the carboxylic acid with a benzotriazole derivative renders the carbonyl group highly susceptible to hydride attack. researchgate.net This protocol has been shown to be versatile and compatible with a wide range of functional groups, allowing for the selective reduction of the carboxylic acid moiety in complex molecules. organic-chemistry.orgresearchgate.net

Reaction Conditions for Reduction of Carboxylic Acids via Benzotriazole Esters

| Substrate | Activating System | Reducing Agent | Product | Yield (%) |

| Phenylacetic Acid | EDC, HOBt | NaBH₄ | 2-Phenylethanol | 75 |

| Naproxen | EDC, HOBt | NaBH₄ | Naproxen Alcohol | 95 |

| Boc-L-Phenylalanine | EDC, HOBt | NaBH₄ | Boc-L-Phenylalaninol | 82 |

| Cinnamic Acid | EDC, HOBt | NaBH₄ | Cinnamyl Alcohol | 85 |

Data sourced from studies on the reduction of carboxylic acids via in situ formation of hydroxybenzotriazole esters. organic-chemistry.orgresearchgate.net

Synthesis of Peptides and Peptidomimetics

The synthesis of peptides and peptidomimetics heavily relies on the efficient formation of amide bonds and the strategic use of protecting groups. This compound plays a key role in this field primarily through its function as a source of the allyloxycarbonyl (Alloc) protecting group. hongtide.comresearchgate.net

As mentioned previously, the Alloc group is a valuable orthogonal protecting group for the N-terminus or side chains of amino acids in peptide synthesis. hongtide.com Its stability to both acidic and basic conditions used for the removal of Boc and Fmoc groups, respectively, allows for selective deprotection and subsequent modification of the peptide chain. researchgate.net This is particularly useful in the synthesis of cyclic peptides, branched peptides, and glycopeptides.

Furthermore, benzotriazole-mediated coupling methods are known for their efficiency and for minimizing racemization, a critical aspect in peptide synthesis to maintain the stereochemical integrity of the amino acid building blocks. iris-biotech.de The use of N-acylbenzotriazoles for peptide bond formation has been shown to be effective for the synthesis of di- and tripeptides, as well as more complex and "difficult" peptide sequences. iris-biotech.de

The synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides, also benefits from the methodologies involving benzotriazole derivatives. The mild reaction conditions and high yields associated with benzotriazole-mediated couplings are advantageous for the construction of these often complex and sensitive molecules.

Synthesis of Challenging Peptide Sequences

The synthesis of certain peptide sequences, such as those prone to aggregation or containing difficult-to-couple amino acids, presents significant challenges in standard SPPS. The use of specialized reagents and protecting group strategies is often necessary to achieve high purity and yield. Acylbenzotriazoles are considered valuable tools in the construction of such challenging peptides. researchgate.net

This compound serves as a stable and efficient reagent for the introduction of the Alloc protecting group onto the N-terminus of amino acids. organic-chemistry.org This allows for an orthogonal protection strategy, which is particularly useful in the synthesis of complex peptides where different protecting groups need to be selectively removed at various stages. For example, the Alloc group can be used to protect a lysine (B10760008) side chain while the N-terminus is protected with Fmoc, allowing for selective deprotection and modification of either position. This strategy was employed in the synthesis of tirzepatide, a GLP-1 receptor agonist, where an Alloc-protected lysine was incorporated to allow for subsequent modification with a fatty acid side chain. acs.org

The mild conditions required for Alloc group removal are also beneficial for sensitive peptide sequences that might be degraded by harsh acidic or basic conditions.

| Challenge in Peptide Synthesis | Role of this compound/Alloc Group |

| Need for Orthogonal Protection | Introduces the Alloc group, which is stable to acids and bases used for Boc and Fmoc removal. researchgate.netorganic-chemistry.org |

| Risk of Side Reactions with Harsh Reagents | The Alloc group is removed under mild, palladium-catalyzed conditions. researchgate.net |

| Side-Chain Modification | Allows for selective protection of amino acid side chains (e.g., lysine) for later derivatization. acs.org |

Use in Cyclic Peptide Synthesis

Cyclic peptides are an important class of molecules with diverse biological activities, often exhibiting enhanced stability and receptor-binding affinity compared to their linear counterparts. The synthesis of cyclic peptides, however, can be challenging. Benzotriazole-mediated methodologies have been successfully applied to the synthesis of various cyclic peptides. lupinepublishers.com

The Alloc protecting group, introduced by this compound, plays a significant role in strategies for peptide cyclization. In one common approach, the N-terminal amino group and a side-chain functional group (e.g., the amino group of lysine or ornithine) are protected with orthogonal protecting groups, such as Fmoc and Alloc. After assembly of the linear peptide on a solid support, one of the protecting groups is selectively removed, and the cyclization is performed on-resin by forming a lactam bridge. The mild and orthogonal deprotection of the Alloc group makes it well-suited for such strategies. researchgate.net

Furthermore, benzotriazole-based reagents can be used to activate the C-terminus of a linear peptide precursor to facilitate intramolecular aminolysis and cyclization. nih.govresearchgate.netrsc.org

| Cyclization Strategy | Role of this compound/Alloc Group |

| On-Resin Side-Chain to N-Terminus Cyclization | The Alloc group provides orthogonal protection of a side-chain amine, allowing for its selective deprotection and subsequent intramolecular amide bond formation with the N-terminus. researchgate.net |

| Head-to-Tail Cyclization | While not directly involved in the cyclization step, Alloc-benzotriazole can be used to protect the N-terminus during the synthesis of the linear precursor. |

Broader Scope of N-Acylbenzotriazole Chemistry

N-Acylbenzotriazoles, including this compound, are versatile reagents that extend beyond peptide synthesis into a broader range of organic transformations.

C-Acylation of Heterocycles

N-Acylbenzotriazoles have been demonstrated to be effective reagents for the C-acylation of various electron-rich heterocycles, such as pyrroles and indoles. These reactions typically proceed under Friedel-Crafts-type conditions, often in the presence of a Lewis acid catalyst. This methodology provides a mild and regioselective alternative to the use of more reactive acylating agents like acid chlorides.

While specific examples detailing the use of this compound for the C-acylation of heterocycles are not prevalent in the literature, the general reactivity of N-acylbenzotriazoles suggests its potential applicability. The allyloxycarbonyl group would be transferred to the heterocycle, yielding an allyloxycarbonylated derivative.

Preparation of β-Keto Esters and β-Diketones

N-Acylbenzotriazoles are valuable reagents for the synthesis of β-keto esters and β-diketones. nih.gov The reaction typically involves the C-acylation of an enolate derived from an acetoacetic ester or an acetyl ketone with an N-acylbenzotriazole, followed by deacetylation. nih.gov This method provides a convenient route to these important synthetic intermediates.

Although direct examples involving this compound are not extensively documented, its reactivity as an N-acylbenzotriazole suggests it could be used to introduce an allyloxycarbonyl group, leading to the formation of α-(allyloxycarbonyl)-β-keto esters or α-(allyloxycarbonyl)-β-diketones.

Benzotriazole Ring Cleavage (BtRC) Reactions

A significant area of N-acylbenzotriazole chemistry involves the cleavage of the benzotriazole ring (BtRC). nih.gov This transformation can be initiated by various means, including Lewis acids, and leads to the formation of diverse molecular scaffolds. nih.govarkat-usa.org For example, Lewis acid-mediated BtRC of N-acylbenzotriazoles can be followed by cyclization to afford benzoxazoles in good yields. nih.gov

The presence of the allyloxycarbonyl group on the benzotriazole nitrogen in this compound would influence the course of BtRC reactions. The specific reaction conditions would determine whether the allyloxycarbonyl group remains intact, is cleaved, or participates in the reaction. The susceptibility of the allyl group to certain reagents, particularly transition metals, could offer opportunities for tandem or cascade reactions involving both ring cleavage and modification of the allyloxycarbonyl moiety.

Research Perspectives and Future Directions

Design and Development of New Reagents Based on 1-(Allyloxycarbonyl)benzotriazole

The benzotriazole (B28993) moiety is a versatile scaffold in medicinal chemistry and materials science, known for its stability and its ability to function as an excellent leaving group. lupinepublishers.com The design of novel reagents based on the this compound structure is a promising area of research. Modifications to the benzotriazole ring or the allyl group could lead to new reagents with tailored properties. For example, introducing substituents onto the benzene (B151609) ring has been shown to enhance the biological activity of benzotriazole derivatives. gsconlinepress.com This principle could be applied to create new Alloc-donating reagents with altered reactivity or solubility.

A significant area of development is the creation of novel coupling and functionalization agents. N-acylbenzotriazoles, a class to which this compound belongs, are recognized as stable and effective acylating agents, particularly in peptide synthesis. lupinepublishers.comorganic-chemistry.org Building on this, researchers have developed benzotriazolyl alkyl esters (BAEs) from N-acylbenzotriazoles and dichloromethane, showcasing how the core structure can be used to construct bifunctional building blocks. rsc.orgnih.gov Future work could explore analogous transformations starting from this compound to generate novel multifunctional reagents that combine the Alloc protecting group with other reactive functionalities. Furthermore, benzotriazole derivatives have been developed as ligands for metal-catalyzed reactions, suggesting a pathway for creating new catalytic systems based on the this compound framework. rsc.org

The development of new benzotriazole-based drugs for a range of diseases, including cancer and viral infections, is an active field of research. hilarispublisher.comresearchgate.netnih.govunica.itresearchgate.netnih.govnih.gov While this compound is primarily a synthetic reagent, its derivatives could be investigated for potential biological activity, leveraging the known pharmacophoric properties of the benzotriazole core. researchgate.netnih.gov

Integration into Flow Chemistry and Automation Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability and automation. researchgate.netnih.govthieme-connect.com The integration of reactions involving this compound into flow chemistry platforms represents a major step towards more efficient and automated synthesis, particularly in the realm of peptide and oligonucleotide production.

Researchers have successfully demonstrated the continuous-flow synthesis of benzotriazoles themselves and the use of benzotriazole-activated amino acids for peptide coupling. nih.govresearchgate.netthieme-connect.com For example, N-Cbz-protected amino acids were activated using benzotriazole under flow conditions with high yields, facilitating subsequent coupling reactions. researchgate.net This precedent strongly supports the feasibility of incorporating the Alloc-protection step using this compound into a fully automated, multi-step flow synthesis. Such a setup would allow for the sequential protection, activation, and coupling of amino acids in a continuous, uninterrupted process, significantly accelerating the production of peptide libraries.

The use of flow reactors can also mitigate hazards associated with reactive intermediates. thieme-connect.com The generation and immediate use of reactive species in a flow stream minimizes the risks associated with their accumulation in batch reactors. This aspect is particularly relevant for large-scale syntheses where safety is a primary concern. Automation platforms, guided by real-time reaction monitoring, could optimize reaction conditions (e.g., temperature, residence time, stoichiometry) on the fly, ensuring high conversion and purity while minimizing waste.

Application in Complex Natural Product Synthesis

The synthesis of complex natural products is a primary driver of innovation in organic chemistry. digitellinc.comcaltech.edunih.govsciencedaily.comsciencedaily.com The Alloc group, installed by this compound, is a valuable tool in this endeavor due to its unique cleavage conditions, which provide an orthogonal handle in multi-step synthetic sequences. researchgate.net Benzotriazole itself is recognized as a versatile synthetic auxiliary for constructing complex molecular architectures that are otherwise difficult to prepare. lupinepublishers.com

In the total synthesis of peptides and peptidomimetics, which form a large class of natural products, the strategic use of protecting groups is essential. lupinepublishers.com The Alloc group is frequently employed to protect lysine (B10760008) side chains or N-terminal amines during solid-phase or solution-phase peptide synthesis. Its selective removal allows for late-stage modifications, such as branching, cyclization, or the attachment of reporter tags, without disturbing other protecting groups on the peptide backbone.

Future applications will likely see this compound used in increasingly sophisticated total syntheses. As chemists tackle ever more complex targets, the need for a diverse toolbox of orthogonal protecting groups becomes more critical. The reliability and specific cleavage pathway of the Alloc group ensure its continued relevance. Its application in convergent synthetic strategies, where large, protected fragments are assembled, is particularly advantageous. The stability of the N-acylbenzotriazole linkage in this compound also makes it a robust reagent suitable for the demanding conditions often encountered in the early stages of a total synthesis. lupinepublishers.com

Theoretical and Computational Studies for Reaction Pathway Prediction

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. Theoretical studies on this compound and related systems can provide deep insights into reaction mechanisms, transition states, and selectivity, thereby guiding experimental design. sci-hub.seresearchgate.net

Density Functional Theory (DFT) calculations have been effectively used to elucidate the energy profiles and transition states of reactions involving benzotriazole derivatives. sci-hub.se For example, computational analysis was key to understanding the regioselectivity in the rhodium-catalyzed coupling of benzotriazoles, revealing that electrostatic interactions dictate the preference for N1 or N2 substitution. nih.gov Similar studies on the reaction of this compound with amines could illuminate the factors governing its reactivity and help in designing more efficient catalysts or reaction conditions.

Computational methods are also employed to predict the degradation pathways and potential toxicity of chemical compounds. nih.gov Such studies on this compound and its byproducts would be valuable for developing greener and more sustainable synthetic protocols.

Furthermore, the field of reaction pathway prediction is rapidly advancing through the use of machine learning and artificial intelligence. nih.govchemrxiv.org Models are being trained on vast datasets of chemical reactions to predict the outcomes of unknown transformations or to propose novel retrosynthetic disconnections. By incorporating the known reactivity of this compound and other benzotriazole reagents into these models, chemists can accelerate the discovery of new synthetic routes and the strategic planning for the synthesis of complex molecules.

Q & A

Q. What are the common synthetic routes for 1-(Allyloxycarbonyl)benzotriazole, and how are reaction conditions optimized?

this compound is typically synthesized via condensation reactions using 1,1’-carbonylbisbenzotriazole as a precursor. For example, reaction with allyloxyamine hydrochloride in the presence of triethylamine and dioxane yields the target compound, with optimized conditions including inert atmospheres (N₂) and controlled temperatures (25–50°C). Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) ensures high purity (>85% yield) . Catalytic hydrogenation (Pd/C, H₂) can further modify substituents for downstream applications .

Q. What spectroscopic and chromatographic methods are employed to characterize this compound?

Key characterization methods include:

- FT-IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend in triazole ring).

- NMR (¹H/¹³C) : Confirms structure via allyl proton signals (δ 4.5–5.5 ppm) and carbonyl carbons (δ 160–165 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₁N₃O₂: calculated 226.0822).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (e.g., decomposition onset at ~200°C under N₂ flow) .

Q. How can researchers ensure reproducibility in synthesizing benzotriazole derivatives?

Standardized protocols include:

- Stoichiometric Control : Precise molar ratios of reactants (e.g., 1:1.2 benzotriazole:allyloxyamine).

- Catalyst Optimization : Use of Pd/C (10%) for selective hydrogenation .

- Solvent Selection : Polar aprotic solvents (e.g., dioxane) enhance reaction rates .

Advanced Research Questions

Q. How does the electronic nature of substituents on the benzotriazole ring influence reactivity in nucleophilic substitution reactions?

Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity at the triazole N-atoms, enhancing nucleophilic attack (e.g., by amines or thiols). For example, allyloxycarbonyl groups stabilize transition states via resonance, enabling regioselective alkylation. Computational studies (DFT) correlate Hammett σ values with reaction rates, guiding substituent selection for targeted reactivity .

Q. What strategies resolve contradictions between computational predictions and experimental data on biological activity?

Discrepancies often arise from solvation effects or unmodeled protein interactions. Mitigation strategies include:

- Multi-Parameter Optimization : Adjusting logP and H-bonding descriptors in QSAR models.

- Experimental Validation : Reassessing in vitro activity under physiological pH (e.g., metabolic assays showing cytotoxicity at IC₅₀ = 50 μM vs. predicted 30 μM) .

- Free Energy Perturbation (FEP) : Refines binding affinity predictions for enzyme inhibition studies .

Q. What mechanistic insights explain the dual role of benzotriazole derivatives as cytotoxic agents and nitric oxide (NO) donors?

Benzotriazoles with hydroxycarbamoyl groups (e.g., 1-(N-hydroxycarbamoyl)benzotriazole) undergo pH-dependent decomposition, releasing NO via nitroxyl (HNO) intermediates. Concurrently, the triazole ring intercalates DNA or disrupts mitochondrial membranes, inducing apoptosis. Dual activity is confirmed via:

- Griess Assay : Quantifies NO release (e.g., 15 μM NO at pH 7.4).

- Flow Cytometry : Shows caspase-3 activation in cancer cells (e.g., 40% apoptosis at 100 μM) .

Q. How can regioselectivity challenges in benzotriazole alkylation be addressed experimentally?

- Protecting Group Strategies : Temporary protection of reactive N-sites (e.g., Boc groups) directs alkylation to specific positions.

- Microwave-Assisted Synthesis : Enhances kinetic control (e.g., 80% yield for N1-allylation vs. 15% for N2 under conventional heating) .

- Crystallographic Analysis : Resolves ambiguous NMR assignments (e.g., distinguishing N1 vs. N3 substitution via X-ray diffraction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.